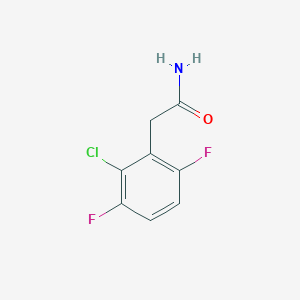

2-(2-Chloro-3,6-difluorophenyl)acetamide

Descripción

Chemical Structure and Properties 2-(2-Chloro-3,6-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine at position 2 and fluorine atoms at positions 3 and 6. The acetamide moiety (-NH-CO-CH3) is attached to the phenyl ring via a methylene bridge. Key properties inferred from similar compounds include:

Propiedades

IUPAC Name |

2-(2-chloro-3,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-8-4(3-7(12)13)5(10)1-2-6(8)11/h1-2H,3H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVLLFVIITWVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)N)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3,6-difluorophenyl)acetamide typically involves the reaction of 2-chloro-3,6-difluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetamide product. The general reaction scheme is as follows:

Starting Material: 2-chloro-3,6-difluoroaniline

Reagent: Acetic anhydride

Conditions: The reaction is typically conducted at ambient temperature with stirring.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chloro-3,6-difluorophenyl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloro-3,6-difluorophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The acetamide group can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the acetamide group.

Aplicaciones Científicas De Investigación

2-(2-Chloro-3,6-difluorophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-3,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetamide group can also play a role in the compound’s overall bioactivity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Halogenated Acetamides

Key Observations :

- Halogen Positioning : The 2-chloro, 3,6-difluoro substitution in the target compound distinguishes it from simpler analogs like 2-(2-chloro-6-fluorophenyl)acetamide . The additional fluorine at position 3 may enhance electronegativity and influence binding interactions.

- Bulkier Substituents : Compounds with sulfonyl or heterocyclic groups (e.g., benzo[d]thiazole in ) exhibit enhanced antimicrobial activity but reduced metabolic stability compared to simpler halogenated derivatives .

Pharmacological and Functional Comparisons

Table 2: Bioactivity Comparison

Key Findings :

- Antimicrobial Activity : Halogenated acetamides with fluorine and chlorine substituents (e.g., compound 47 in ) show potent activity against gram-positive bacteria, likely due to increased lipophilicity disrupting bacterial membranes . The target compound’s trifluoro-chloro substitution may offer similar advantages.

- Receptor Binding: Pyridazinone derivatives () demonstrate specificity for formyl peptide receptors (FPR1/FPR2), suggesting halogen positioning influences receptor selectivity. The target compound’s fluorine atoms may mimic methoxy groups in FPR2 agonists, though this requires validation .

- Anticancer Potential: Thiadiazole-containing acetamides () exhibit cytotoxicity via kinase inhibition. Simpler halogenated analogs like the target compound may lack this specificity but could act through oxidative stress pathways .

Actividad Biológica

2-(2-Chloro-3,6-difluorophenyl)acetamide is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of substituted acetamides, which are known for various pharmacological effects. Understanding its biological activity is crucial for assessing its potential therapeutic applications.

- Molecular Formula : C8H7ClF2N

- Molecular Weight : 195.60 g/mol

- IUPAC Name : 2-(2-Chloro-3,6-difluorophenyl)acetamide

The biological activity of 2-(2-Chloro-3,6-difluorophenyl)acetamide is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate the activity of certain enzymes and receptors, which can lead to various physiological responses. For example, it may inhibit specific kinases or affect signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Recent studies have indicated that 2-(2-Chloro-3,6-difluorophenyl)acetamide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Properties : Preliminary research suggests that it may inhibit tumor cell growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

A study focusing on the antimicrobial properties of fluorinated compounds revealed that 2-(2-Chloro-3,6-difluorophenyl)acetamide demonstrated significant inhibitory effects against MRSA. This finding positions the compound as a potential lead for developing new antibiotics .

Anticancer Studies

In vitro assays indicated that this compound could inhibit the growth of various cancer cell lines. For instance, it was tested against colon cancer cells and showed a dose-dependent reduction in cell viability. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Research

Research into the anti-inflammatory effects of similar acetamides has suggested that 2-(2-Chloro-3,6-difluorophenyl)acetamide could reduce pro-inflammatory cytokine production in macrophages. This activity could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(2-Chloro-3,6-difluorophenyl)acetamide | Significant | Moderate | Potential |

| 3,6-Difluoro-2-methoxybenzamide | Moderate | High | Low |

| 4-Fluoroaniline | Low | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.